molecular formula C16H10BrN7OS B11059419 8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11059419
M. Wt: 428.3 g/mol
InChI Key: DJWGLAHESGTPMG-UHFFFAOYSA-N
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Description

8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a thiophene ring, and a heptazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and thiophene precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include brominating agents, thiophene derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets and pathways. The bromophenyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The heptazatricyclo framework provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in the presence of the bromophenyl group, which imparts distinct reactivity and biological activity compared to its chloro- and fluoro- analogs. The combination of the bromophenyl and thiophene groups with the heptazatricyclo framework makes this compound particularly interesting for various applications.

Properties

Molecular Formula

C16H10BrN7OS

Molecular Weight

428.3 g/mol

IUPAC Name

8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C16H10BrN7OS/c17-9-4-1-3-8(7-9)14-11-12(10-5-2-6-26-10)19-20-15(25)13(11)18-16-21-22-23-24(14)16/h1-7,14H,(H,20,25)(H,18,21,23)

InChI Key

DJWGLAHESGTPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C(=O)NN=C3C4=CC=CS4)NC5=NN=NN25

Origin of Product

United States

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